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Executive Summary

As drug development and materials science increasingly rely on versatile molecular scaffolds,
3-Methylphenyl 3-phenylacrylate (commonly known as m-tolyl cinnamate or m-cresyl
cinnamate) has emerged as a high-value ester[1]. Structurally, it combines the rigid, conjugated
framework of trans-cinnamic acid with the lipophilic properties of m-cresol. Historically utilized
in perfumery and dermatology under the medicinal name "Hetocresol"[1], this compound is now
recognized as a critical intermediate. Its unique structural topology makes it an active
pharmacophore in antifungal development (targeting fungal-specific cytochromes)[2] and an
antimetastatic agent in oncology|[3].

This whitepaper provides a rigorous, field-proven guide to the chemical identification, synthesis
methodologies, and pharmacological applications of 3-methylphenyl 3-phenylacrylate.

Chemical Identity & Structural Parameters

The compound is predominantly synthesized and utilized in its trans (E) configuration, as the
steric repulsion between the phenyl ring and the carbonyl group makes the cis (Z) isomer
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thermodynamically unstable.

Table 1: Primary Chemical Identifiers

Parameter Value /| Descriptor

IUPAC Name 3-Methylphenyl (2E)-3-phenylprop-2-enoate

m-Tolyl cinnamate; m-Cresyl cinnamate;
Common Synonyms
Hetocresol[1]

CAS Registry Number 65081-24-5[4]

Molecular Formula C16H1402[4]

Molecular Weight 238.28 g/mol [4]

SMILES (trans-isomer) O=C(Oclcc(C)cecel)/C=Clc2ceceec2

Synthesis & Manufacturing Workflows

Esterifying phenols (such as m-cresol) with carboxylic acids presents a distinct kinetic
bottleneck. Phenols are significantly less nucleophilic than aliphatic alcohols because the
oxygen's lone pair of electrons is delocalized into the aromatic ring. Consequently, standard
Fischer esterification (acid catalysis + heat) yields poor results.

To circumvent this, we employ two highly efficient strategies: Steglich Esterification (for mild,
laboratory-scale synthesis)[3] and the Acid Chloride Method (for robust, industrial-scale scale-

up).
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Fig 1. Synthesis workflows for m-tolyl cinnamate via Steglich and acid chloride routes.

Protocol 1: Steglich Esterification (Laboratory Scale)

Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates the cinnamic acid to form an O-
acylisourea intermediate. Because m-cresol is a weak nucleophile, the intermediate risks
rearranging into an inactive N-acylurea. We introduce 4-Dimethylaminopyridine (DMAP) as a
hypernucleophilic catalyst to rapidly form a reactive acylpyridinium intermediate, ensuring
efficient esterification[3].
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e Initiation: Dissolve trans-cinnamic acid (1.0 eq) and m-cresol (1.1 eq) in anhydrous
dichloromethane (DCM) under argon. Cool to 0 °C.

o Catalysis: Add DMAP (0.1 eq) to the stirring solution.

e Activation: Slowly add DCC (1.1 eq) dissolved in DCM dropwise to control the exothermic
coupling.

e Propagation: Stir at 0 °C for 1 hour, then warm to 25 °C and stir for 12 hours.

o Self-Validation Checkpoint: Observe the formation of a dense white precipitate (N,N'-
dicyclohexylurea, DCU). The visual accumulation of DCU is a stoichiometric indicator that
the primary carboxylic activation is successful.

e Workup: Filter the DCU. Wash the organic filtrate with 5% HCI, saturated NaHCOs, and
brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol 2: Acid Chloride Method (Industrial Scale)

Causality: Thionyl chloride (SOCI2) converts the acid into an extremely electrophilic acid
chloride. Pyridine is utilized during the coupling phase to act as both a nucleophilic catalyst and
an acid scavenger, driving the reaction to absolute completion.

e Chlorination: Suspend trans-cinnamic acid in anhydrous toluene. Add SOCIz (1.5 eq)
dropwise. Reflux at 80 °C for 2-3 hours.

o Self-Validation Checkpoint A: The evolution of irritating gases (SO2z and HCI) will occur. The
reaction is complete when gas evolution ceases and the solution becomes completely
homogeneous.

o Concentration: Remove excess SOCIz and toluene under reduced pressure to isolate crude
cinnamoyl chloride.

e Coupling: Dissolve the cinnamoyl chloride in anhydrous DCM at 0 °C. Add m-cresol (1.0 eq),
followed by the dropwise addition of pyridine (1.2 eq).

» Self-Validation Checkpoint B: The immediate formation of a white cloud/precipitate (pyridine
hydrochloride) physically confirms that nucleophilic acyl substitution is actively occurring.
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o Workup: Stir for 4 hours at room temperature. Quench with ice water, separate the organic
layer, wash with dilute HCI, and evaporate to yield the crude ester.

Physicochemical Properties & Analytical
Characterization

Understanding the physical parameters of 3-methylphenyl 3-phenylacrylate is essential for
formulation in both pharmacological assays and cosmetic matrices.

Table 2: Physicochemical Data

Property Value | Characteristic
Physical State at 25 °C Solid[1]
Appearance White crystalline powder[1]
Melting Point ~65 °C[1]
N Insoluble in water; soluble in ethanol, DCM, and
Solubility
DMSO
Organoleptic Profile Balsamic, slightly fruity odor

Pharmacological & Industrial Relevance

Cinnamate derivatives are no longer confined to UV-filtering applications; they are heavily
investigated as bioactive scaffolds in modern drug discovery[5].

Antifungal Mechanisms (CYP53A15 Inhibition)

Fungal pathogens utilize benzoate 4-hydroxylase (CYP53A15)—an enzyme unique to fungi—
to detoxify aromatic compounds. Cinnamic acid derivatives have been proven to act as potent
inhibitors of CYP53A15[2]. By binding to the active site of this cytochrome P450 enzyme, m-
tolyl cinnamate disrupts the fungal aromatic metabolism, leading to the accumulation of toxic
intermediates and subsequent fungal cell death[2]. This makes it a highly selective antifungal
agent with minimal off-target effects in human hosts.
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Oncology and Anti-Melanoma Activity

Recent studies on murine melanoma models (e.g., B16-F10 cells) demonstrate that cinnamic
acid ester derivatives possess significant antiproliferative and antimetastatic activities[3]. These
compounds impair melanoma cell invasion and adhesion while triggering apoptosis at high
concentrations[3]. The lipophilic m-cresol moiety enhances cellular permeability, allowing the
conjugated cinnamate system to effectively modulate intracellular targets.
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Fig 2: Pharmacological pathways of cinnamate derivatives in fungal and melanoma models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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